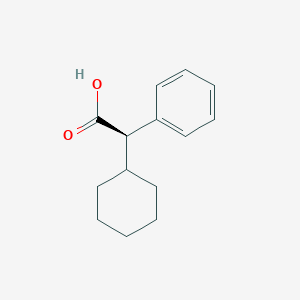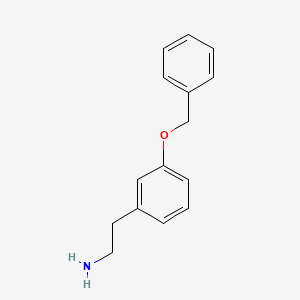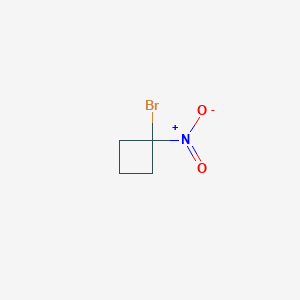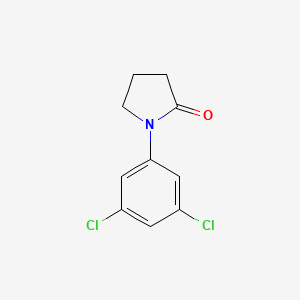
(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one
説明
(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one, or EPPP for short, is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of propenone, and an important intermediate in the synthesis of a variety of other compounds. EPPP has been used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.
科学的研究の応用
EPPP has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of other compounds, such as 4-pyrrol-1-ylphenylboronic acid and its derivatives. It has also been used in the synthesis of various heterocyclic compounds, such as pyrazolones, pyridines, and pyrrolidines. Additionally, EPPP has been used in the synthesis of various bioactive compounds, such as antibiotics and anti-inflammatory agents.
作用機序
EPPP is an organic compound belonging to the class of heterocyclic compounds. It acts as an electrophilic reagent and reacts with nucleophilic reagents, such as amines, alcohols, and carboxylic acids. This reaction forms an intermediate compound, which then undergoes a rearrangement reaction to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of EPPP are not well understood. However, it has been suggested that EPPP may have anti-inflammatory and antioxidant properties, as well as potential anti-cancer activity. Additionally, EPPP has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.
実験室実験の利点と制限
EPPP is a relatively inexpensive compound and is readily available. It is also easy to synthesize in the laboratory, and the reaction is highly selective and yields high yields. However, the reaction is sensitive to moisture, and the product is unstable and may decompose if not stored properly. Additionally, the reaction requires a polar aprotic solvent, such as DMSO, which can be hazardous to handle.
将来の方向性
The potential future directions for research on EPPP include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of other compounds. Additionally, further research could be done on the mechanism of action of EPPP and its potential use as an anti-inflammatory, antioxidant, or anti-cancer agent. Finally, further research could be done on the stability of EPPP and its potential use as a starting material in the synthesis of other compounds.
特性
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-24-21-8-4-3-7-18(21)11-14-20(23)17-9-12-19(13-10-17)22-15-5-6-16-22/h3-16H,2H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHLVSNTVKOKA-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)








